2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride
Description
"2-(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride" is a synthetic small-molecule compound featuring a piperazine core substituted with a 1-ethylimidazole moiety and an acetamide linker terminating in a 4-fluorobenzyl group. Its dihydrochloride salt form enhances solubility and stability for pharmacological applications. The compound’s design integrates structural motifs known for modulating central nervous system (CNS) targets, such as dopamine or serotonin receptors, though its specific biological activity remains under investigation. The ethyl group on the imidazole ring and the fluorinated benzyl substituent are critical for optimizing pharmacokinetic properties, including metabolic stability and blood-brain barrier penetration .
Properties
IUPAC Name |
2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN5O.2ClH/c1-2-23-8-7-20-18(23)24-11-9-22(10-12-24)14-17(25)21-13-15-3-5-16(19)6-4-15;;/h3-8H,2,9-14H2,1H3,(H,21,25);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYNLOAYFGKKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride is a synthetic organic molecule with potential pharmacological applications. Its structure features an imidazole moiety, a piperazine ring, and an acetamide functional group, which suggest diverse biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 414.4 g/mol. The presence of multiple functional groups allows it to interact with various biological targets, making it a candidate for therapeutic development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.4 g/mol |
| CAS Number | 1323697-90-0 |
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Effects : The imidazole and piperazine components are known to influence neurotransmitter systems and may exhibit antimicrobial properties.
- Anticancer Activity : Preliminary studies suggest selective activity against certain cancer cell lines, potentially through modulation of receptor activities associated with growth and survival pathways.
The compound's ability to interact with serotonin and dopamine pathways may also contribute to its neuropharmacological effects.
Anticancer Activity
A study evaluating the antiproliferative effects of related compounds demonstrated that structural modifications can significantly impact biological efficacy. For instance, compounds with imidazole derivatives showed promising results against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical carcinoma) | 9.6 ± 0.7 |
| L1210 (murine leukemia) | 41 ± 3 |
| CEM (human T-lymphocyte) | Variable |
These findings indicate that the imidazole ring can enhance the activity of compounds against cancer cells, suggesting a potential pathway for further investigation of the target compound's anticancer properties .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial activity against various pathogens. For example, imidazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. In a comparative study:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Moderate |
| Proteus mirabilis | Active |
Such results highlight the potential for the target compound to act as an antimicrobial agent .
Case Studies and Research Findings
- Anti-Tubercular Activity : A series of substituted amides were synthesized and tested for their anti-tubercular properties against Mycobacterium tuberculosis. Some derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating that structural similarities may confer similar therapeutic potentials .
- Heme Oxygenase Inhibition : Research on acetamide-based inhibitors revealed that certain modifications could enhance anticancer efficacy by inhibiting heme oxygenase-1 (HO-1), which is often overexpressed in tumors. Compounds from this class showed promising results in inhibiting HO-1 activity in various cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential therapeutic effects, particularly in oncology. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
- Antitumor Activity : Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For example, studies have shown that related compounds display promising results against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cell lines. The following table summarizes the IC50 values observed for these compounds:
| Compound | Cell Line | IC50 (µM) | Comparison with Control |
|---|---|---|---|
| 4f | A549 | 18.53 | Comparable to 5-FU |
| 4f | HeLa | 4.07 | Stronger than MTX |
| 4f | SGC-7901 | 2.96 | Five-fold stronger than MTX |
This data suggests a favorable therapeutic window, as the selectivity index indicates higher tolerance in normal cells compared to tumor cells .
Biological Studies
The compound has been explored for its role as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors and enzymes involved in cellular signaling pathways.
- Mechanism of Action : The interactions of this compound may influence key signaling pathways such as NF-κB and ERK, which are critical in regulating cell proliferation and survival. These pathways are often implicated in cancer progression, making this compound a valuable subject for further investigation .
Pharmacological Research
In addition to antitumor properties, the compound is being evaluated for its neuropharmacological effects, potentially serving as a treatment for neurodegenerative diseases.
- Alzheimer's Disease : Some derivatives containing similar structural motifs have shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant targets in Alzheimer's therapy .
Case Studies
Several studies have documented the efficacy of compounds related to 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride:
- Antiproliferative Effects : A study published in Molecular Pharmacology demonstrated that derivatives exhibited significant activity against multiple cancer cell lines, with mechanisms involving apoptosis induction through the modulation of signaling pathways .
- Neuropharmacological Investigations : Research has indicated that similar compounds can improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission .
- Antimicrobial Activity : Some derivatives have also been tested for antibacterial properties, showing effectiveness against various bacterial strains .
Chemical Reactions Analysis
Oxidation Reactions
The imidazole and piperazine moieties are susceptible to oxidation under specific conditions:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Imidazole Ring Oxidation | H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> in acidic media | Hydroxylated imidazole derivatives; potential epoxidation at unsaturated bonds | Oxidation at the imidazole ring alters electron density, affecting binding affinity. |
| Piperazine Oxidation | Ozone or peracetic acid | N-Oxide derivatives | N-Oxidation enhances solubility but may reduce bioactivity. |
Reduction Reactions
Reduction primarily targets the acetamide group or unsaturated bonds:
Nucleophilic Substitution
The piperazine nitrogen and fluorobenzyl group participate in substitution reactions:
Acid/Base-Mediated Reactions
The compound exhibits pH-dependent stability and reactivity:
Cross-Coupling Reactions
The fluorobenzyl group enables palladium-catalyzed couplings:
Stability Under Ambient Conditions
Studies indicate:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related analogs, emphasizing key differences in substituents, pharmacological activity, and physicochemical properties.
Structural and Functional Insights:
Imidazole Substitutions: The target compound’s 1-ethylimidazole moiety (vs. 4-Fluorobenzyl is shared with [19F]FBNA and Astemizole , but its conjugation to a piperazine-acetamide scaffold (vs. nitroimidazole or piperidine in analogs) may alter receptor selectivity.
Pharmacokinetic Optimization :
- The dihydrochloride salt improves aqueous solubility compared to neutral analogs like 9c or 37, which rely on lipophilic substituents (e.g., bromophenyl or diethoxyethyl) for bioavailability .
- The ethyl group on imidazole may mitigate CYP450-mediated metabolism, a limitation observed in nitro-containing analogs (e.g., 37) .
Research Findings and Gaps
- Synthetic Feasibility : The target compound’s synthesis likely follows methods analogous to [19F]FBNA (CDI-mediated coupling) but requires piperazine functionalization, which may introduce challenges in regioselectivity.
- Biological Data : While analogs like 9c and 37 have demonstrated antidiabetic or antitubercular activity , the target compound’s dihydrochloride salt and ethylimidazole substituent necessitate dedicated assays to evaluate CNS efficacy and toxicity.
- Solubility vs. Bioavailability : The dihydrochloride form addresses solubility limitations seen in neutral thiazole/imidazole analogs (e.g., 9 ), but its impact on blood-brain barrier permeability requires validation.
Q & A
Q. Q1. What are the critical steps and challenges in synthesizing this compound?
The synthesis typically involves multi-step reactions:
Amide bond formation : Reacting a piperazine derivative (e.g., 4-(1-ethyl-1H-imidazol-2-yl)piperazine) with a halogenated acetamide intermediate.
Salt formation : Treatment with hydrochloric acid to form the dihydrochloride salt.
Key challenges include controlling reaction conditions (e.g., anhydrous environment, temperature <50°C) to avoid side reactions like imidazole ring degradation. Purification often requires column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures .
Q. Q2. Which spectroscopic methods are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperazine, imidazole, and fluorobenzyl proton environments (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.5–4.0 ppm for piperazine CH₂ groups) .
- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~462) and fragmentation patterns .
- Elemental Analysis : CHN data to validate dihydrochloride salt stoichiometry (e.g., Cl content ~12%) .
Advanced Synthesis Optimization
Q. Q3. How can researchers optimize reaction yields when introducing the 4-fluorobenzyl group?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the acetamide’s α-carbon .
- Catalysis : Use of K₂CO₃ or triethylamine to deprotonate intermediates and accelerate coupling .
- Kinetic monitoring : In-line IR or HPLC to track reaction progress and minimize over-alkylation .
Q. Q4. How to resolve contradictory solubility data across studies?
Discrepancies often arise from crystallinity variations (e.g., amorphous vs. crystalline forms). Methodological solutions:
Thermogravimetric analysis (TGA) : Quantify hydrate/solvate content .
Dynamic light scattering (DLS) : Assess particle size distribution in aqueous buffers .
Biological Activity and Mechanism
Q. Q5. What in vitro assays are suitable for initial target identification?
- Receptor binding assays : Screen against GPCR panels (e.g., histamine, serotonin receptors) due to structural similarity to known piperazine-based ligands .
- Enzyme inhibition : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates .
- Cellular viability assays : MTT or ATP-lite in cancer cell lines (e.g., HCT-116, MCF-7) .
Q. Q6. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Compare analogs with varying substituents (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl) .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to prioritize substitutions at the imidazole C2 or piperazine N4 positions .
Data Analysis and Contradictions
Q. Q7. How to address conflicting cytotoxicity results in different cell lines?
Q. Q8. What computational tools validate discrepancies in receptor binding affinity?
- Molecular dynamics (MD) simulations : Analyze ligand-receptor binding stability (GROMACS) .
- Free energy perturbation (FEP) : Quantify ΔΔG values for mutations in receptor binding pockets .
Methodological Innovations
Q. Q9. How can machine learning improve reaction condition prediction?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
